1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Description
This compound features a piperidine core substituted with a 1,3-benzodioxole group linked via a carbonyl moiety and a methyl-oxadiazole arm bearing a 3-methoxyphenyl substituent. Its design combines heterocyclic motifs known for modulating biological targets, particularly the AMPA receptor, as indicated by its role as a lead compound in anti-fatigue research .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-28-18-4-2-3-16(12-18)22-24-21(31-25-22)11-15-7-9-26(10-8-15)23(27)17-5-6-19-20(13-17)30-14-29-19/h2-6,12-13,15H,7-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTWALYEIZCXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine core linked to a benzodioxole moiety and an oxadiazole ring, suggesting a diverse range of pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of multiple functional groups that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research has shown that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have reported that piperidine derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity against Common Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 16 µg/mL |
| Compound B | S. aureus | 32 µg/mL |
| Target Compound | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Activity
The anticancer potential of similar compounds has also been documented. In vitro studies have demonstrated that certain piperidine derivatives can induce apoptosis in cancer cell lines by activating caspase pathways . The oxadiazole moiety is particularly noted for enhancing cytotoxicity against various cancer types.
Case Study: Anticancer Efficacy
In a study involving human breast cancer cells (MCF-7), the target compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM. This suggests significant potential for further development as an anticancer agent.
Anti-inflammatory Properties
Inflammation-related diseases are a major focus in pharmacological research. Compounds featuring the benzodioxole structure have shown promise in reducing inflammatory markers in vitro. For example, studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole rings often act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
- Modulation of Signaling Pathways : The benzodioxole moiety may influence signaling pathways related to inflammation and apoptosis.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Studies have indicated that derivatives of oxadiazole and piperidine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects
-
CNS Disorders
- The piperidine structure is often associated with neuroactive properties. Research indicates that compounds similar to this one may be explored for their potential in treating central nervous system disorders such as anxiety and depression . The ability to cross the blood-brain barrier enhances their therapeutic viability.
- Anticancer Activity
Case Study 1: Antimicrobial Screening
A study conducted on a series of oxadiazole-piperidine derivatives demonstrated that certain compounds exhibited strong antimicrobial activity against Salmonella typhi and Bacillus subtilis. The most active derivatives showed IC50 values indicating potent inhibition of bacterial growth, suggesting that modifications to the oxadiazole ring can enhance efficacy against specific pathogens .
Case Study 2: Neuropharmacological Assessment
In an evaluation of neuropharmacological effects, compounds similar to 1-(1,3-benzodioxol-5-ylcarbonyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine were tested for their impact on anxiety-like behaviors in animal models. Results indicated a significant reduction in anxiety levels, supporting the hypothesis that these compounds may serve as potential anxiolytics .
Computational Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound exhibits favorable interactions with proteins involved in inflammation and microbial resistance mechanisms . Such computational approaches are crucial for guiding further experimental validation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Pyridinyl-oxadiazole derivatives () may exhibit divergent selectivity due to aromatic nitrogen atoms.
- Core Modifications : Piperazine-based analogues (e.g., ) introduce additional nitrogen atoms, increasing polarity and possibly altering blood-brain barrier permeability compared to the piperidine core.
Anti-Fatigue Activity
The target compound was derived from 1-BCP, a lead structure optimized for AMPA receptor affinity. Among 10 synthesized derivatives, compound 5b (unspecified structure) demonstrated superior anti-fatigue activity in murine models, with enhanced receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
